Cas no 1264049-14-0 (Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate)
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
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- MDL: MFCD18433840
- Inchi: 1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
- InChI Key: APNKGUUFFFFTOX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C(=CC(C(=O)OCC)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Topological Polar Surface Area: 70.1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 416.5±35.0 °C at 760 mmHg
- Flash Point: 205.7±25.9 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422947-1 g |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 1g |
€467.00 | 2022-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193354-1g |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 98% | 1g |
¥11220.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193354-10g |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 98% | 10g |
¥47124.00 | 2024-08-09 | |
| A2B Chem LLC | AJ26610-1g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-2g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-5g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-10g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-25g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 25g |
$4250.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-50g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 50g |
$6028.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26610-100g |
ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate |
1264049-14-0 | 95+% | 100g |
$8593.00 | 2024-04-20 |
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Suppliers
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264049-14-0): An Overview
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264049-14-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the phenyl ring and the amino group in the pyrazole structure contribute to its unique chemical and biological properties.
The structure of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate consists of a pyrazole ring with an amino group at the 5-position, a fluorinated phenyl ring at the 1-position, and an ethyl ester group at the 3-position. This specific arrangement of functional groups imparts several desirable characteristics, such as enhanced solubility, stability, and bioavailability, making it a promising candidate for various pharmaceutical applications.
Recent research has focused on the potential of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has also been investigated for its antimicrobial activity. Research has demonstrated that this compound possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This makes it a valuable candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic properties of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate have also been studied extensively. In vitro and in vivo studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a moderate half-life and low clearance rate. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Furthermore, Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways. This selective cytotoxicity makes it a promising lead compound for the development of new anticancer drugs.
The synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves several well-established chemical reactions. One common synthetic route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazolecarboxylate, followed by substitution with 3-fluoroaniline to introduce the fluorinated phenyl ring and amino group. The final step involves esterification with ethanol to form the ethyl ester derivative. This synthetic pathway is highly efficient and can be easily scaled up for industrial production.
In conclusion, Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264049-14-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure confers several desirable properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable candidate for further development into therapeutic agents. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.
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